molecular formula C18H22N2O6S B10968612 3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10968612
M. Wt: 394.4 g/mol
InChI Key: OYNBLHHNRRTGQJ-UHFFFAOYSA-N
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Description

  • A suitable phenylsulfonyl chloride reacts with the bicyclo[2.2.1]heptane core.
  • This step introduces the sulfonyl group at the para position of the phenyl ring.
  • Carbamoylation:

    • The phenylsulfonyl compound undergoes carbamoylation using an appropriate amine source.
    • This introduces the carbamoyl group.
  • Industrial Production

    While industrial-scale production methods may not be widely documented for this specific compound, the synthetic steps outlined above can be adapted for large-scale synthesis.

    Preparation Methods

    Synthetic Routes

    The synthetic routes for compound 1 can vary, but one common approach involves the following steps:

    • Formation of the Bicyclo[2.2.1]heptane Core:

      • Cyclization of suitable precursors under controlled conditions leads to the formation of the bicyclic system.
      • Various strategies, such as intramolecular Diels-Alder reactions or ring-closing metathesis, can be employed.

    Chemical Reactions Analysis

    Compound 1 can participate in various chemical reactions:

      Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., conversion of a sulfide to a sulfoxide) or reduction (e.g., reduction of the carbonyl group).

      Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups.

      Hydrolysis: The carboxylic acid group is susceptible to hydrolysis under appropriate conditions.

    Major products formed during these reactions will depend on the specific reaction type and reagents used.

    Scientific Research Applications

      Medicinal Chemistry: Researchers explore its pharmacological properties, including potential as a drug candidate.

      Materials Science: Its unique structure may find applications in designing novel materials.

      Biological Studies: Investigating its interactions with biological targets.

    Mechanism of Action

    The exact mechanism by which compound 1 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

    Comparison with Similar Compounds

    While I don’t have specific information on similar compounds, further research could identify related molecules and highlight the uniqueness of compound 1.

    Remember that this compound’s properties and applications are continually evolving as scientific knowledge advances

    Properties

    Molecular Formula

    C18H22N2O6S

    Molecular Weight

    394.4 g/mol

    IUPAC Name

    3-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

    InChI

    InChI=1S/C18H22N2O6S/c21-17(15-13-7-8-14(26-13)16(15)18(22)23)19-11-3-5-12(6-4-11)27(24,25)20-9-1-2-10-20/h3-6,13-16H,1-2,7-10H2,(H,19,21)(H,22,23)

    InChI Key

    OYNBLHHNRRTGQJ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4

    Origin of Product

    United States

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